![molecular formula C21H20N2O4S B2611933 N-[1-(3-甲氧基苯基)-5-氧代吡咯烷-3-基]萘-2-磺酰胺 CAS No. 896310-06-8](/img/structure/B2611933.png)
N-[1-(3-甲氧基苯基)-5-氧代吡咯烷-3-基]萘-2-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. In the case of a similar compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods were used . The density functional theory (DFT) method was used to obtain the optimized structure .科学研究应用
PET成像剂
已探索标记了碳-11 的萘磺酰胺(包括具有与查询化合物相似的结构的衍生物)的合成,用于正电子发射断层扫描(PET)成像,PET成像是一种涉及各种生理和病理过程的趋化因子受体的人类 CCR8。合成这些衍生物是为了用作潜在的 PET 剂,突出了该化合物在诊断成像和对趋化因子受体分布和密度进行体内研究中的用途 (Wang 等人,2008 年)。
神经生长因子增强
另一个应用涉及微波辅助合成衍生物,如 B-355252,这是一种增强神经生长因子 (NGF) 刺激神经突生长能力的化合物。这项研究强调了此类化合物在神经退行性疾病和神经损伤治疗中的潜在治疗应用,通过促进神经再生和修复过程 (Williams 等人,2010 年)。
抗菌和抗真菌活性
已合成并评估了萘磺酰胺衍生物的潜在抗菌和抗真菌活性。某些衍生物在低浓度下对细菌和真菌菌株表现出显着的活性,表明其在开发治疗感染的新型抗菌剂中的应用 (Voskienė 等人,2012 年)。
抗增殖和西格玛受体结合
萘磺酰胺的衍生物也因其在西格玛受体的结合亲和力和选择性而被探索,一些化合物在大鼠神经胶质瘤细胞中显示出有效的抗增殖活性。这些发现表明了在癌症研究中的潜在治疗应用,特别是在理解和靶向肿瘤生长和增殖中的西格玛受体介导的途径 (Berardi 等人,2005 年)。
荧光传感和细胞内成像
已开发出萘基磺酰胺化学传感器用于选择性检测 Al3+ 离子,展示了该化合物在荧光传感和细胞内成像中的用途。此类传感器可应用于生物研究,以研究细胞内的金属离子动力学,有助于我们了解金属离子在生物系统和疾病中的作用 (Mondal 等人,2015 年)。
作用机制
Target of Action
The primary target of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system. MAO is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin, while ChE is responsible for the breakdown of acetylcholine, another important neurotransmitter .
Mode of Action
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide interacts with its targets by inhibiting their activity . It acts as a competitive and reversible inhibitor of MAO, meaning it competes with the enzyme’s natural substrates for the active site and can be displaced from the site . This inhibition results in an increase in the levels of neurotransmitters, which can have various effects depending on the specific neurotransmitter involved .
Biochemical Pathways
By inhibiting MAO and ChE, N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide affects the biochemical pathways involving the neurotransmitters these enzymes break down . Increased levels of these neurotransmitters can lead to enhanced signaling in the nervous system. This can have downstream effects such as improved mood or increased alertness, depending on the specific neurotransmitter involved .
Pharmacokinetics
For instance, its absorption would determine how much of the compound enters the bloodstream, while its metabolism and excretion would influence how long it remains in the body .
Result of Action
The molecular and cellular effects of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide’s action would be primarily related to its inhibition of MAO and ChE. By inhibiting these enzymes, the compound would increase the levels of certain neurotransmitters in the nervous system . This could result in various effects, such as improved mood or increased alertness, depending on the specific neurotransmitter involved .
属性
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-27-19-8-4-7-18(13-19)23-14-17(12-21(23)24)22-28(25,26)20-10-9-15-5-2-3-6-16(15)11-20/h2-11,13,17,22H,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHARFHICPUVWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

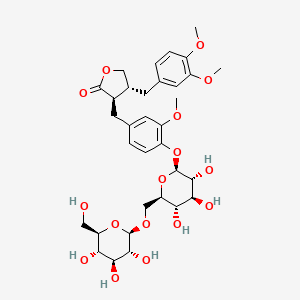
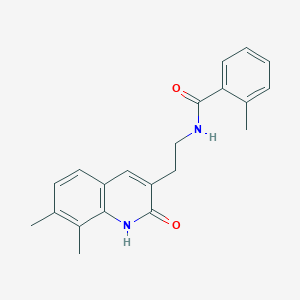
![N-(4-butylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2611854.png)

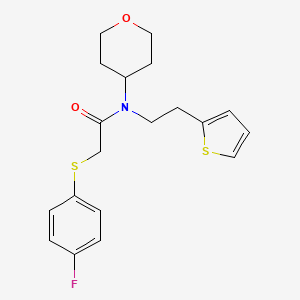


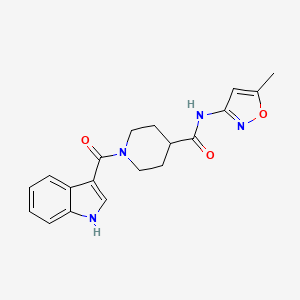
![5-methyl-2-phenyl-7-(4-(3-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2611865.png)
![4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2611866.png)
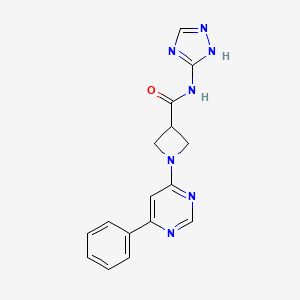
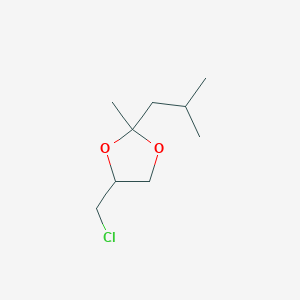
![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2611872.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2611873.png)